AC-264613

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H18BrN3O2 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

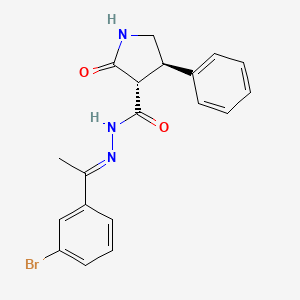

(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1 |

InChI Key |

RQKXQCSEZPQBNZ-QSBCOWLBSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br |

Canonical SMILES |

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

AC-264613: Discovery, Synthesis, and Pharmacological Profile

[1]

Executive Summary

This compound is a potent, selective, non-peptide small-molecule agonist of the Protease-Activated Receptor 2 (PAR2) . Unlike endogenous tethered ligands (e.g., SLIGRL-NH2) which are generated via proteolytic cleavage, this compound binds directly to the receptor's transmembrane domain to induce conformational changes that trigger downstream signaling.

Discovered by Gardell et al. (2008), this compound represents a critical tool for dissecting the physiological roles of PAR2 in inflammation, nociception, and neurobehavioral disorders (e.g., depression-like behaviors) without the metabolic instability associated with peptide agonists.

Part 1: Chemical Identity & Structural Logic

Chemical Structure

The core scaffold of this compound is a 4-phenyl-2-pyrrolidone-3-carboxylic acid derivative. This lactam ring provides a rigid template that orients the hydrophobic phenyl group and the hydrazone effector arm in a specific spatial configuration (typically trans) required for receptor pocket occupancy.

| Property | Detail |

| IUPAC Name | (3S,4R)-N-[(1E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |

| CAS Number | 1051487-82-1 |

| Molecular Formula | C₁₉H₁₈BrN₃O₂ |

| Molecular Weight | 400.27 g/mol |

| Stereochemistry | Trans-configuration (racemic mixture often used in early studies; specific enantiomer exhibits higher potency) |

| SMILES | CC(=NNC(=O)[C@@H]1c2ccccc2)c3cccc(c3)Br |

Structural Activity Relationship (SAR)

The potency of this compound relies on three pharmacophores:

-

Pyrrolidone Core: Mimics the peptide backbone turn, locking the conformation.

-

3-Bromophenyl Moiety: Occupies a hydrophobic pocket within the PAR2 transmembrane bundle. The bromine atom provides halogen bonding or specific steric bulk critical for selectivity over PAR1.

-

Hydrazone Linker: Extends the reach of the aromatic tail while maintaining planarity and rigidity.

Part 2: Chemical Synthesis[1][4][6][7][8][9]

The synthesis of this compound follows a modular convergent route. The critical step is the construction of the trans-disubstituted pyrrolidone ring via a Michael addition-reductive cyclization sequence.

Retrosynthetic Analysis

-

Disconnection 1: The hydrazone bond (Imine formation).

-

Disconnection 2: The hydrazide bond (Amidation).

-

Disconnection 3: The lactam ring (Reductive cyclization of a

-nitro ester).

Synthesis Workflow Diagram

Figure 1: Convergent synthesis route for this compound starting from benzaldehyde and diethyl malonate.

Detailed Synthetic Protocol

Note: This protocol synthesizes the racemic trans-isomer.

Step 1: Preparation of

-Nitrostyrene

Reagents: Benzaldehyde, Nitromethane, Ammonium Acetate.

-

Reflux benzaldehyde (1.0 eq) and nitromethane (excess) with catalytic ammonium acetate in acetic acid.

-

Crystallize the product (

-nitrostyrene) from ethanol.

Step 2: Michael Addition (Formation of

-Nitro Diester)

Reagents:

-

Dissolve diethyl malonate (1.1 eq) in dry ethanol containing sodium ethoxide (0.1 eq).

-

Add

-nitrostyrene (1.0 eq) portion-wise at 0°C. -

Stir at room temperature for 4–6 hours.

-

Acidify with dilute HCl and extract with ethyl acetate.

-

Concentrate to yield diethyl 2-(2-nitro-1-phenylethyl)malonate .

Step 3: Reductive Cyclization (Formation of Pyrrolidone Core)

Reagents:

-

Dissolve the Michael adduct in ethanol.

-

Add Raney Nickel catalyst (10% w/w).

-

Hydrogenate at 50 psi for 12–24 hours. The nitro group reduces to an amine, which spontaneously attacks the adjacent ester to close the lactam ring.

-

Filter catalyst and concentrate. Recrystallize to isolate ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate . The trans-isomer is thermodynamically favored.

Step 4: Hydrazide Formation

Reagents: Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate, Hydrazine Hydrate.

-

Dissolve the lactam ester in ethanol.

-

Add hydrazine hydrate (5.0 eq) and reflux for 4 hours.

-

Cool to precipitate the carbohydrazide . Filter and wash with cold ethanol.

Step 5: Condensation to this compound

Reagents: Carbohydrazide Intermediate, 3'-Bromoacetophenone, Acetic Acid (cat).

-

Suspend the carbohydrazide (1.0 eq) in ethanol.

-

Add 3'-bromoacetophenone (1.0 eq) and 2 drops of glacial acetic acid.

-

Reflux for 6–8 hours.

-

Cool to room temperature. The product This compound precipitates as a white/off-white solid.

-

Purification: Recrystallize from ethanol/DMF or purify via HPLC.

Part 3: Mechanism of Action & Pharmacology

This compound acts as an allosteric agonist (or non-canonical orthosteric agonist) that stabilizes the active conformation of PAR2 without requiring N-terminal proteolysis.

Signaling Pathway

Upon binding, this compound recruits G

Figure 2: Signal transduction pathway activated by this compound.

Pharmacological Data Summary

| Parameter | Value | Context |

| pEC50 (Ca2+) | ~7.5 (30 nM) | High potency in calcium mobilization assays. |

| Selectivity | >30-fold | Selective for PAR2 over PAR1, PAR4, and other GPCRs. |

| Bioavailability | Systemic | Active via IP injection; crosses Blood-Brain Barrier (BBB). |

| Half-life (Brain) | Short | Rapid clearance from CNS; suitable for acute studies. |

Part 4: Experimental Validation Protocols

Calcium Mobilization Assay (In Vitro Validation)

Objective: Verify the functional potency of synthesized this compound.

-

Cell Line: KNRK cells transfected with human PAR2 or HEK293-PAR2 cells.

-

Dye Loading: Incubate cells with Calcium-5 or Fluo-4 AM dye for 60 min at 37°C in HBSS buffer.

-

Compound Preparation: Dissolve this compound in DMSO (10 mM stock). Prepare serial dilutions (1 nM to 10

M) in assay buffer. -

Measurement: Add compound to cells and monitor fluorescence intensity (Ex 485nm / Em 525nm) using a kinetic plate reader (e.g., FLIPR).

-

Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine EC50.

In Vivo Administration (Mouse Model)

Objective: Assess central effects (e.g., depression-like behavior).

-

Vehicle: 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin) or DMSO/Saline mix. -

Dose: 10–30 mg/kg (Intraperitoneal).

-

Readout: Sucrose preference test or Open Field Test 2 hours post-injection.

References

-

Gardell, L. R., et al. (2008). "Identification and characterization of novel small-molecule protease-activated receptor 2 agonists." Journal of Pharmacology and Experimental Therapeutics. Link

-

Moudio, S., et al. (2022).[1] "Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines." Psychopharmacology. Link

-

Barry, G. D., et al. (2010). "Novel agonists and antagonists for human protease activated receptor 2." Journal of Medicinal Chemistry. Link

-

Seo, H., et al. (2011). "Discovery of small-molecule PAR2 agonists." Bioorganic & Medicinal Chemistry Letters. Link

An In-Depth Technical Guide to the In Vitro Characterization of AC-264613

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro characterization of AC-264613. The structure of this guide is designed to logically flow from fundamental molecular interactions to complex cellular consequences, providing not just protocols, but the scientific rationale that underpins each experimental choice.

Introduction: Unveiling this compound

This compound has emerged as a critical pharmacological tool for the interrogation of Protease-Activated Receptor 2 (PAR2) signaling. It is a potent, selective, and metabolically stable small-molecule agonist of PAR2.[1][2] Unlike endogenous peptide agonists, its non-peptidic nature offers significant advantages for experimental consistency and potential therapeutic development.[3] This guide will detail the essential in vitro assays and methodologies required to comprehensively characterize the activity of this compound, ensuring a robust and reproducible understanding of its biological function.

Molecular Target Profile: Potency and Selectivity

A foundational step in characterizing any compound is to define its interaction with its primary molecular target and rule out significant off-target activities. This compound is distinguished by its high potency and selectivity for PAR2, a G protein-coupled receptor (GPCR) implicated in inflammation, nociception, and cellular proliferation.[4][5]

Potency at Protease-Activated Receptor 2 (PAR2)

The potency of this compound has been consistently demonstrated across multiple functional assays. The negative logarithm of the half-maximal effective concentration (pEC50) is a standard measure of its activity.

| Assay Type | Reported Potency (pEC50) | Reported Potency (EC50) | Cell System | Reference |

| General Agonist Activity | 7.5 | ~32 nM | Not Specified | [4][6][7] |

| Calcium Mobilization | 7.0 | ~100 nM | Not Specified | [4] |

| Phosphoinositide Hydrolysis | 6.9 | ~126 nM | Not Specified | [4] |

| Cellular Proliferation | 7.5 | ~30-50 nM | HEK293T | [1][4][6] |

Note: EC50 values are calculated from pEC50 for comparison.

Target Selectivity

A key attribute of this compound is its high degree of selectivity. It displays no significant agonist activity at other PAR subtypes (PAR1, PAR3, PAR4) or a wide panel of over 30 other receptors commonly involved in inflammation and pain pathways.[4][8] This selectivity is paramount, as it ensures that observed biological effects can be confidently attributed to the activation of PAR2.

The following diagram outlines a standard workflow for assessing compound selectivity using a competitive binding or functional assay panel.

Caption: Workflow for assessing off-target activity.

Functional Pharmacology: Core In Vitro Assays

The functional characterization of this compound relies on assays that measure the downstream consequences of PAR2 activation. As PAR2 primarily couples through the Gαq subunit, the canonical signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Calcium (Ca²⁺) Mobilization Assay

Scientific Rationale: The release of calcium from the endoplasmic reticulum is a rapid and robust indicator of Gαq-coupled GPCR activation. Measuring this transient increase in intracellular Ca²⁺ provides a direct functional readout of this compound activity at the cellular level.[4]

-

Cell Culture: Plate cells expressing PAR2 (e.g., HEK293 or primary astrocytes) in a 96- or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.[9]

-

Dye Loading: Aspirate the culture medium. Add loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

-

Wash: Gently wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Compound Addition & Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Automated Addition: Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

-

Data Acquisition: Immediately begin measuring fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.

-

Analysis: For each concentration, calculate the difference between the peak fluorescence and the baseline. Plot this response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Phosphoinositide (PI) Hydrolysis Assay

Scientific Rationale: This assay provides a more proximal measure of Gαq pathway activation by quantifying the accumulation of inositol phosphates (IPs), the direct products of PLC activity.[4][5] This method avoids potential confounding factors that can influence downstream calcium signals.

-

Cell Stimulation: Seed PAR2-expressing cells in a suitable microplate. After adherence, replace the medium with a stimulation buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis & Detection: Add the IP1-d2 conjugate (acceptor) followed by the anti-IP1-Cryptate (donor) lysis buffer provided with the kit.

-

Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for antibody binding.

-

HTRF Reading: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the ratio of the acceptor to donor signals and normalize the data. Plot the HTRF ratio against the log of the agonist concentration to determine the EC50.

Caption: PAR2 signaling cascade initiated by this compound.

References

-

Moudio, S., Nuthall, H. N., et al. (2021). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Psychopharmacology (Berl). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and preliminary biological evaluation of polyamine-aniline acridines as P-glycoprotein inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound reduces sucrose preference but does not affect anxiety-like behaviour or recognition memory. Retrieved from [Link]

-

PubMed. (2021). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Potent and Selective Small-Molecule PAR-2 Agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound impairs action potential firing and induces depolarisation in spontaneously firing lateral habenula neurons. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). This compound. Retrieved from [Link]

-

University of Strathclyde. (n.d.). Is PAR2 activation neuroprotective in a mouse model of Alzheimer's Disease? Retrieved from [Link]

-

PubMed. (n.d.). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. Retrieved from [Link]

-

MDPI. (n.d.). Methods for the In Vitro Characterization of Nanomedicines—Biological Component Interaction. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AC264613. Retrieved from [Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. AC264613 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. strath.ac.uk [strath.ac.uk]

- 4. AC 264613 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PAR2 agonist | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

AC-264613: A Deep Dive into its Pharmacokinetic Profile and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Selective PAR2 Agonist

AC-264613 has emerged as a molecule of significant interest within the scientific community due to its potent and selective agonist activity at the Protease-Activated Receptor 2 (PAR2).[1] This G-protein coupled receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation, making this compound a valuable tool for elucidating the therapeutic potential of PAR2 modulation. A thorough understanding of its pharmacokinetic (PK) and bioavailability characteristics is paramount for the rational design of preclinical and clinical studies. This technical guide provides a comprehensive analysis of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering critical insights for researchers in the field.

Core Pharmacokinetic Parameters: A Snapshot of this compound in Preclinical Models

The currently available preclinical data, primarily from rodent models, provides a foundational understanding of the pharmacokinetic behavior of this compound. A key parameter that has been reported is its elimination half-life (t½), which is a measure of the time it takes for the concentration of the drug in the body to be reduced by half.

Elimination Half-Life

In male Sprague-Dawley rats, following intraperitoneal (i.p.) administration of a 10 mg/kg dose, this compound exhibits a moderate elimination half-life of approximately 2.5 hours.[1] This relatively short half-life suggests that the compound is cleared from the systemic circulation at a moderate rate.

| Parameter | Value | Species | Route of Administration | Dose | Reference |

| Elimination Half-Life (t½) | 2.5 ± 2.0 h | Rat (male Sprague-Dawley) | Intraperitoneal (i.p.) | 10 mg/kg | [1] |

Delving into the ADME Profile of this compound

A comprehensive assessment of a drug candidate's ADME properties is fundamental to predicting its in vivo behavior, including its efficacy and safety profile. While a complete ADME profile for this compound is not publicly available, some key aspects have been elucidated.

Absorption and Bioavailability

Currently, there is a notable lack of published data regarding the oral bioavailability of this compound. Bioavailability is a critical parameter that quantifies the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The absence of this information makes it challenging to assess the potential of this compound as an orally administered therapeutic agent. Further studies are required to determine its oral absorption characteristics and the extent of any first-pass metabolism.

Distribution

A significant finding in the study of this compound is its ability to cross the blood-brain barrier (BBB).[2][3] This characteristic is of particular importance for investigating the role of PAR2 in the central nervous system (CNS) and for the potential development of CNS-targeted therapies. The volume of distribution (Vd), another key pharmacokinetic parameter that describes the extent of a drug's distribution in the body, has not yet been reported for this compound.

Metabolism

In vitro studies have provided initial insights into the metabolic stability of this compound. Notably, the compound has been reported to be stable to metabolism by liver microsomes. This finding suggests that hepatic metabolism, a major route of elimination for many drugs, may not be the primary clearance mechanism for this compound. This metabolic stability could contribute to a more predictable pharmacokinetic profile. However, the specific metabolic pathways and the enzymes involved in any potential metabolism of this compound remain to be identified.

The following diagram illustrates a generalized workflow for assessing in vitro metabolic stability, a crucial step in early drug discovery.

Caption: A typical workflow for determining the in vitro metabolic stability of a compound.

Excretion

Detailed information on the excretion pathways of this compound and its potential metabolites is currently unavailable. Excretion studies are necessary to understand how the compound is eliminated from the body, whether through renal (urine) or fecal (bile) routes. This information is crucial for a complete understanding of the drug's disposition and for assessing the potential for drug-drug interactions.

Methodologies for Pharmacokinetic and Bioavailability Assessment: A Guide for Researchers

To address the existing gaps in our knowledge of this compound's pharmacokinetic profile, a series of well-established experimental protocols can be employed.

In Vivo Pharmacokinetic Studies

A definitive pharmacokinetic study in a relevant animal model (e.g., rat, mouse) would involve both intravenous (IV) and oral (PO) administration of this compound.

Step-by-Step Protocol:

-

Animal Model Selection: Choose a suitable animal model (e.g., Sprague-Dawley rats).

-

Dose Formulation: Prepare appropriate formulations of this compound for both IV and PO administration.

-

Dosing:

-

IV Group: Administer a single bolus dose of this compound intravenously.

-

PO Group: Administer a single dose of this compound orally via gavage.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points post-dosing from both groups.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:

-

For IV administration: Clearance (CL), Volume of distribution (Vd), and elimination half-life (t½).

-

For PO administration: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and Area Under the Curve (AUC).

-

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

The following diagram outlines the logical flow of a typical in vivo pharmacokinetic study.

Caption: A streamlined workflow for conducting in vivo pharmacokinetic and bioavailability studies.

Discussion and Future Directions

The available data on this compound, while limited, provides a foundational understanding of its pharmacokinetic properties. The reported elimination half-life of 2.5 hours in rats and its stability in liver microsomes are valuable pieces of information. The ability of this compound to penetrate the blood-brain barrier opens up exciting avenues for CNS research.

However, the significant knowledge gaps, particularly concerning its oral bioavailability and a complete ADME profile, underscore the need for further investigation. Future research should prioritize comprehensive in vivo pharmacokinetic studies to determine its absolute bioavailability and to fully characterize its absorption, distribution, metabolism, and excretion. Identifying the primary clearance mechanisms and any potential metabolites will be crucial for predicting its behavior in humans and for assessing its drug-drug interaction potential. A more complete understanding of the pharmacokinetics of this compound will be instrumental in advancing its development as a research tool and potentially as a therapeutic candidate.

References

Sources

Navigating the Chemical Landscape of AC-264613: A Technical Guide to its Structure-Activity Relationship as a Protease-Activated Receptor 2 Agonist

For Immediate Release

A Deep Dive into the Medicinal Chemistry of a Potent PAR2 Modulator for Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of AC-264613, a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2). While sometimes miscategorized in chemical databases, this compound's true therapeutic potential lies in its interaction with PAR2, a key player in inflammation, pain, and various cellular signaling pathways. This document will serve as a comprehensive resource, elucidating the nuanced interplay between the chemical architecture of this compound and its biological function, providing a scientifically grounded framework for future drug discovery and development efforts targeting PAR2.

The Protease-Activated Receptor 2 (PAR2): A Unique G-Protein Coupled Receptor

Protease-Activated Receptors (PARs) are a unique subclass of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a "tethered ligand" that binds to the receptor itself, initiating downstream signaling cascades. PAR2 is expressed in a wide range of tissues and cell types, including epithelial cells, endothelial cells, neurons, and immune cells. Its activation is implicated in a host of physiological and pathophysiological processes, making it an attractive target for therapeutic intervention in inflammatory diseases, pain management, and cancer.

The development of small-molecule agonists and antagonists for PAR2 has been a key focus of research. Non-peptidic modulators like this compound offer significant advantages over peptide-based ligands, including improved metabolic stability and oral bioavailability.

The Chemical Architecture of this compound

This compound, with the chemical name (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide, is a relatively small molecule with distinct structural features that are crucial for its potent and selective agonistic activity at PAR2.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈BrN₃O₂ |

| Molecular Weight | 400.27 g/mol |

| CAS Number | 1051487-82-1 |

| pEC₅₀ | 7.5 |

Unraveling the Structure-Activity Relationship of this compound and its Analogs

The exploration of the structure-activity relationship of this compound has revealed key insights into the pharmacophore required for potent PAR2 agonism. While extensive public data on a wide array of this compound analogs is limited, the available information, primarily from the initial discovery and subsequent studies, allows for the deduction of critical structural motifs.

A key challenge in the development of this compound and its analogs has been their poor solubility, a factor that can limit their therapeutic application.[1]

The Pyrrolidinone Core

The central pyrrolidinone scaffold serves as a rigid framework, positioning the key interacting moieties in the correct orientation for binding to the PAR2 receptor. Modifications to this core structure are likely to have a significant impact on the overall activity of the molecule.

The Phenyl and Bromophenyl Substituents

The presence of the 4-phenyl group on the pyrrolidinone ring and the 3-bromophenyl group on the ethylidenehydrazide portion are critical for the potency of this compound. These aromatic rings are likely involved in crucial hydrophobic and/or π-π stacking interactions within the binding pocket of the PAR2 receptor. The position and nature of the substituent on the phenyl rings are expected to be major determinants of activity and selectivity. For instance, the bromine atom at the meta-position of the phenyl ring is a key feature, and its replacement with other halogens or different functional groups would be a primary focus of SAR exploration.

The Hydrazide Linker

The ethylidenehydrazide linker provides a specific conformational restraint and is likely involved in hydrogen bonding interactions with the receptor. Alterations in the length and flexibility of this linker would be expected to modulate the agonist activity.

The development of analogs has demonstrated that the this compound scaffold is amenable to chemical modification, with potencies of related compounds ranging from 30 nM to 6 μM.[1][2]

Experimental Protocols for Evaluating PAR2 Agonist Activity

The characterization of this compound and its analogs relies on a suite of in vitro assays to determine their potency, selectivity, and mechanism of action.

Calcium Mobilization Assay

This is a primary functional assay used to quantify the activation of PAR2, which couples to Gαq and stimulates the release of intracellular calcium.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human PAR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed with buffer. The plate is then placed in a fluorescence plate reader. Test compounds, including this compound and its analogs at various concentrations, are added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence is used to determine the concentration-response curve and calculate the EC₅₀ value for each compound.

Phosphatidylinositol (PI) Hydrolysis Assay

This assay provides a more direct measure of Gαq-mediated signaling by quantifying the accumulation of inositol phosphates.

Protocol:

-

Cell Culture and Labeling: PAR2-expressing cells are cultured in a medium containing [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Compound Treatment: The cells are washed and then incubated with test compounds in the presence of LiCl (which inhibits inositol monophosphatase) for a defined period.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Chromatographic Separation: The extracted inositol phosphates are separated using anion-exchange chromatography.

-

Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The data is used to generate concentration-response curves and determine the EC₅₀ values.

Visualizing the PAR2 Activation and Experimental Workflow

PAR2 Signaling Pathway

Caption: Canonical PAR2 signaling pathway initiated by proteolytic cleavage or a small-molecule agonist like this compound.

Experimental Workflow for PAR2 Agonist Evaluation

Caption: A streamlined workflow for the comprehensive evaluation of novel this compound analogs as PAR2 agonists.

Conclusion and Future Directions

This compound stands as a valuable chemical tool for probing the physiological and pathological roles of PAR2. Its non-peptidic nature provides a solid foundation for the development of orally bioavailable drugs. The structure-activity relationship studies, though not exhaustively published, highlight the critical importance of the pyrrolidinone core and the substituted aromatic rings in conferring potent agonistic activity. Future medicinal chemistry efforts will likely focus on optimizing the physicochemical properties of this scaffold, particularly solubility, to enhance its drug-like characteristics. The detailed understanding of the SAR of this compound will undoubtedly accelerate the discovery of novel PAR2-targeted therapeutics for a range of inflammatory and other disorders.

References

-

Patsnap Synapse. This compound: a PAR-2 agonists Drug. Accessed January 29, 2026. [Link]

- Hu, Y.-Y., Wang, Y.-C., Qin, W.-X., Yu, S., Dai, S.-Y., Pei, Y.-H., Li, C., & Yang, Y.-H. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design, 31(30), 2438–2463.

-

PubChem. Substance Record for SID 329968400. Accessed January 29, 2026. [Link]

- Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.

- Klösel, J., Gedschold, A., Kälble, S., Witt, G., Hinz, S., Gnad, F., ... & Kostenis, E. (2020). Discovery of Novel Nonpeptidic PAR2 Ligands. ACS Medicinal Chemistry Letters, 11(6), 1221–1227.

- Gardell, J. L., Matsumoto, L. R., Chinn, H., DeGolier, K. R., & Kreuser, S. A. (2020). Human macrophages engineered to secrete a bispecific T cell engager support antigen-dependent T cell responses to glioblastoma. Journal for ImmunoTherapy of Cancer, 8(2), e001202.

- Seitzberg, J. G., et al. (2008). Discovery of potent and selective small-molecule PAR-2 agonists. Abstracts of Papers of the American Chemical Society, 236.

- Niu, M., Dong, F., Tang, S., Fida, G., Qin, J., & Li, W. (2013). Pharmacophore modeling and virtual screening for the discovery of new type 4 cAMP phosphodiesterase (PDE4) inhibitors. PloS one, 8(12), e82360.

- Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653.

- Barry, G. D., Suen, J. Y., & Fairlie, D. P. (2010). Novel agonists and antagonists for human protease activated receptor 2. Journal of Medicinal Chemistry, 53(20), 7428–7440.

- Khedkar, S. A., et al. (2025). Pharmacophore modeling in drug design. Methods in Enzymology, 672, 1-27.

- Klösel, J., Gedschold, A., Kälble, S., Witt, G., Hinz, S., Gnad, F., ... & Kostenis, E. (2020). Discovery of Novel Nonpeptidic PAR2 Ligands. ACS Medicinal Chemistry Letters, 11(6), 1221–1227.

-

Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]

- Niu, M., Dong, F., Tang, S., Fida, G., Qin, J., & Li, W. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. PLoS ONE, 8(12), e82360.

- Google Patents. (2022). WO2022040345A1 - Anti-par-2 antibodies and methods of use thereof.

- El-Gazzar, M. G., et al. (2023). Structure-Based Discovery of Orthosteric Non-Peptide GLP-1R Agonists via Integrated Virtual Screening and Molecular Dynamics. Molecules, 28(15), 5768.

- Islam, M. R., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences, 23(20), 12345.

- Barry, G. D., Suen, J. Y., & Fairlie, D. P. (2010). Novel agonists and antagonists for human protease activated receptor 2. Journal of Medicinal Chemistry, 53(20), 7428–7440.

-

SpiroChem. Bioisosteric Replacement Strategies. Accessed January 29, 2026. [Link]

- Stork, C., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.

-

OUCI. (2022). Pharmacophore modeling and its applications. [Link]

Sources

Technical Monograph: AC-264613

A Selective Small-Molecule Probe for Protease-Activated Receptor 2 (PAR2)

Executive Summary

AC-264613 is a potent, non-peptidic, and highly selective agonist for Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) pivotal in inflammation, pain processing, and metabolic regulation. Unlike traditional peptide agonists (e.g., SLIGRL-NH2) which suffer from rapid enzymatic degradation and poor bioavailability, this compound offers a stable, small-molecule alternative for probing PAR2 biology.

This guide synthesizes early characterization studies, primarily established by Gardell et al. (2008), to provide a robust framework for its application in drug discovery and basic research. It details the compound's physicochemical properties, signaling mechanism, and validated experimental protocols for both in vitro and in vivo applications.

Chemical Identity & Handling

This compound functions as a pharmacological probe due to its structural stability and ability to penetrate tissues more effectively than peptide mimetics.

| Property | Specification |

| Chemical Name | (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide |

| Molecular Formula | C₁₉H₁₈BrN₃O₂ |

| Molecular Weight | 400.27 g/mol |

| CAS Number | 1051487-82-1 |

| Solubility | Soluble in DMSO (up to 100 mM); poorly soluble in water. |

| Appearance | White to off-white solid |

Preparation of Stock Solutions

To ensure experimental reproducibility, correct solubilization is critical. This compound is hydrophobic; aqueous dilutions should be prepared immediately prior to use to effectively prevent precipitation.

-

Stock Solution (10 mM): Dissolve 4.00 mg of this compound in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until the solution is clear.

-

Storage: Aliquot into amber glass vials (to minimize plastic adsorption) and store at -20°C. Stable for >6 months.

-

Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., HBSS + 0.1% BSA) to achieve the desired final concentration (typically 30–300 nM). Note: The presence of BSA (0.1%) is recommended to prevent non-specific binding to plastics.

Mechanism of Action

PAR2 is unique among GPCRs; it is classically activated by proteolytic cleavage of its N-terminus, revealing a tethered ligand (SLIGKV in humans). This compound bypasses this proteolytic step, binding directly to a transmembrane pocket to induce conformational changes that mimic the tethered ligand's effect.

Signaling Pathway

Upon binding, this compound stabilizes the active conformation of PAR2, leading to the coupling of Gαq/11 proteins. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and DAG, ultimately causing the release of intracellular calcium stores.

Figure 1: Signal transduction pathway activated by this compound, highlighting the Gq-mediated calcium mobilization cascade.

Pharmacological Profile[1][2][3][4]

The utility of this compound lies in its high potency and strict selectivity, which distinguishes it from promiscuous peptide agonists.

Potency Data (Human PAR2)

Data summarized from Gardell et al. (2008) and subsequent validation studies.

| Assay Type | Readout | Potency (EC₅₀) | pEC₅₀ |

| Ca²⁺ Mobilization | FLIPR (CHO-hPAR2) | ~30 nM | 7.5 |

| PI Hydrolysis | Inositol Phosphate accumulation | ~100 nM | 7.0 |

| Proliferation | BrdU Incorporation | ~30 nM | 7.5 |

Selectivity Profile

This compound was screened against a panel of closely related receptors and common off-targets.

-

PAR Family: No activity at PAR1 or PAR4 at concentrations up to 10 µM.

-

GPCR Panel: No significant activity (>50% inhibition/activation) at 30+ other receptors involved in nociception and inflammation (e.g., NK1, TRPV1, Bradykinin receptors).

Early Validation Studies & In Vivo Utility[2][5]

The seminal work by Gardell et al. (2008) established this compound as the first potent small-molecule PAR2 agonist.

Key Finding 1: Bioavailability and Stability

Unlike the peptide agonist SLIGRL-NH2, which has a half-life of minutes in plasma, this compound demonstrated:

-

Metabolic Stability: High stability in liver microsomes.

-

Pharmacokinetics: Elimination half-life (t1/2) of ~2.5 hours in rats following systemic administration.[1]

Key Finding 2: In Vivo Pro-Inflammatory Effects

To validate the compound as a tool for studying PAR2-mediated inflammation, researchers utilized rat paw models.

-

Result: Induced robust thermal hyperalgesia (pain sensitivity) and edema (swelling).

-

Specificity Check: The effects were blocked by specific antagonists, confirming the mechanism was PAR2-dependent and involved downstream sensitization of TRPV1 receptors.

Experimental Protocols

Protocol A: Intracellular Calcium Flux Assay (FLIPR)

This protocol is the gold standard for verifying the activity of this compound in cell lines (e.g., CHO-K1, HEK293) stably expressing PAR2.

Materials:

-

CHO-hPAR2 cells[4]

-

FLIPR Calcium Assay Kit (Molecular Devices)

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4

-

This compound Stock (10 mM in DMSO)

Workflow:

-

Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5% CO₂.

-

Dye Loading: Remove culture media. Add 100 µL of Calcium 4 dye loading buffer (dissolved in Assay Buffer + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare a 5X concentration plate of this compound in Assay Buffer (0.1% BSA). Serial dilution (1:3) is recommended for EC₅₀ determination.

-

Measurement: Transfer plate to FLIPR instrument.

-

Baseline: Record fluorescence for 10 seconds.

-

Injection: Add 25 µL of compound.

-

Read: Record fluorescence for 180 seconds.

-

-

Analysis: Calculate Max-Min fluorescence units. Plot against log[Concentration] to determine EC₅₀.

Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.

Protocol B: In Vivo Thermal Hyperalgesia (Hargreaves Test)

Objective: To assess PAR2-mediated nociceptive sensitization.

-

Acclimatization: Place rats in plexiglass cubicles on a glass surface for 30 minutes.

-

Baseline: Measure baseline paw withdrawal latency (PWL) using a radiant heat source. Cut-off time: 20s (to prevent tissue damage).

-

Administration: Inject this compound (e.g., 10–100 µg in 50 µL saline/DMSO vehicle) intraplantarly into the left hind paw.

-

Testing: Measure PWL at 30, 60, 120, and 240 minutes post-injection.

-

Validation: A decrease in PWL compared to the contralateral paw or vehicle control indicates hyperalgesia.

References

-

Gardell, L. R., et al. (2008). "Identification and Characterization of Novel Small-Molecule Protease-Activated Receptor 2 Agonists."[2] Journal of Pharmacology and Experimental Therapeutics, 327(3), 716–728. [Link]

-

Barry, G. D., et al. (2010). "Novel agonists and antagonists for human protease activated receptor 2." Journal of Medicinal Chemistry, 53(19), 7428-7440. [Link]

-

Seitzberg, J. G., et al. (2008). "Discovery of potent and selective small-molecule PAR-2 agonists." Journal of Medicinal Chemistry, 51(18), 5490-5493. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AC-262536 Administration in Murine Models

Note on Compound Identification: The compound "AC-264613" as specified in the topic is not found in publicly available scientific literature. This document proceeds under the strong assumption that the intended compound is AC-262536 , a well-characterized, non-steroidal selective androgen receptor modulator (SARM). All data and protocols herein pertain to AC-262536. Researchers must ensure they are working with the correct, verified compound.

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Context of AC-262536

AC-262536 is a potent, non-steroidal, and selective androgen receptor modulator (SARM) with significant interest in preclinical research.[1][2] Unlike traditional anabolic steroids, which often have widespread androgenic effects, AC-262536 is designed to selectively target androgen receptors (ARs) in specific tissues.[3][4] It acts as a partial agonist for the androgen receptor, exhibiting a high affinity with a Ki of 5 nM.[5]

In animal studies, AC-262536 has demonstrated a significant anabolic effect on muscle and bone, with markedly reduced activity in reproductive tissues like the prostate and seminal vesicles.[3][5] For instance, in castrated male rats, it effectively stimulated the growth of the levator ani muscle while having a much weaker androgenic effect on the prostate compared to testosterone.[3] This tissue selectivity makes AC-262536 a valuable tool for investigating the therapeutic potential of AR modulation in conditions such as muscle wasting (sarcopenia), osteoporosis, and other androgen-deficiency-related disorders, without the full spectrum of androgenic side effects.[6]

The primary goal of this document is to provide a comprehensive, experience-driven guide for the effective and ethical administration of AC-262536 in mouse models, covering critical aspects from dosage rationale to detailed, step-by-step administration protocols.

Mechanism of Action: Selective Androgen Receptor Modulation

AC-262536 exerts its effects by binding to and activating the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes.

The "selectivity" of AC-262536 is believed to arise from its unique chemical structure, which results in a distinct conformational change in the AR upon binding. This altered conformation influences the recruitment of co-regulatory proteins (coactivators and corepressors) to the receptor complex in a tissue-specific manner, leading to differential gene expression profiles in anabolic tissues (muscle, bone) versus androgenic tissues (prostate, seminal vesicles).

Caption: Signaling pathway of AC-262536.

Preclinical Dosage and Efficacy in Rodent Models

Determining the appropriate dose is the most critical step in designing a preclinical study.[7] The dosage will depend on the specific research question, the mouse strain, sex, age, and the desired therapeutic effect.

Dose-Response Considerations

Based on available literature, primarily in rat models, doses of AC-262536 ranging from 3 mg/kg to 30 mg/kg have been shown to be effective.[1]

-

Anabolic Effects: In castrated rats, AC-262536 demonstrated a dose-dependent increase in the size of the levator ani muscle, a common indicator of anabolic activity.[3][4]

-

Hormonal Effects: The compound has been shown to suppress luteinizing hormone (LH) levels, with an ED50 of approximately 2.8 mg/kg in rats.[1] At doses of 10 and 30 mg/kg, the effects on LH were significantly stronger than those of testosterone propionate.[1]

For initial studies in mice, it is scientifically sound to start with a dose-ranging experiment to establish the minimum effective dose and the maximum tolerated dose (MTD) within your specific experimental context.[8] A suggested starting point could be a three-dose level design, for example:

-

Low Dose: 3 mg/kg/day

-

Medium Dose: 10 mg/kg/day

-

High Dose: 30 mg/kg/day

Pharmacokinetic Profile

While detailed pharmacokinetic data for AC-262536 in mice is not extensively published, its non-steroidal nature suggests it is likely orally bioavailable.[4][9][10] The dosing frequency should be determined based on the compound's half-life. For many SARMs, a once-daily (q.d.) administration schedule is common and has been used for AC-262536 in rat studies.[1]

| Parameter | Reported Value (in Rats) | Source |

| Effective Dose Range | 3 - 30 mg/kg (subcutaneous) | [1] |

| ED50 (LH Suppression) | 2.8 mg/kg | [1] |

| Binding Affinity (Ki) | 5 nM | [5] |

| Administration Frequency | Once daily for 14 days | [1] |

Table 1: Summary of Preclinical Data for AC-262536 in Rodent Models

Formulation and Vehicle Selection

The proper formulation of AC-262536 is paramount for ensuring accurate dosing and bioavailability. As a lipophilic molecule, it is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required.

Recommended Vehicles

Several vehicle options are available for the in vivo administration of poorly soluble compounds.[11] The choice of vehicle depends on the intended route of administration.

-

For Oral Gavage (PO):

-

10% DMSO in Corn Oil: A common and effective vehicle for oral administration. The DMSO helps to initially dissolve the compound, which is then suspended in the corn oil.

-

10% DMSO in 90% (20% SBE-β-CD in saline): Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a solubilizing agent that can improve the bioavailability of hydrophobic compounds.[11]

-

-

For Parenteral Injection (Subcutaneous or Intraperitoneal):

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This is a standard formulation known as "D-P-T-S" and is widely used for parenteral administration of compounds with low water solubility.[11]

-

Protocol: Preparation of Dosing Solution (10 mg/mL in D-P-T-S)

This protocol provides a step-by-step guide for preparing a 10 mg/mL stock solution of AC-262536 in a D-P-T-S vehicle, suitable for subcutaneous or intraperitoneal injection.

Materials:

-

AC-262536 powder (verify purity and identity)

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 300 (PEG300), sterile, injectable grade

-

Tween-80 (Polysorbate 80), sterile, injectable grade

-

0.9% Sodium Chloride (Saline), sterile, injectable grade

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringes and needles

-

Vortex mixer

-

Water bath (optional, for gentle warming)

Procedure:

-

Calculate Required Volumes: For 10 mL of final solution:

-

AC-262536: 100 mg

-

DMSO: 1.0 mL (10%)

-

PEG300: 4.0 mL (40%)

-

Tween-80: 0.5 mL (5%)

-

Saline: 4.5 mL (45%)

-

-

Initial Dissolution: Weigh 100 mg of AC-262536 powder and place it into a sterile 15 mL conical tube. Add 1.0 mL of DMSO. Vortex vigorously until the powder is fully dissolved. Gentle warming in a water bath (up to 60°C) may be necessary.[11]

-

Add Co-solvents: Add 4.0 mL of PEG300 to the DMSO solution. Vortex thoroughly.

-

Add Surfactant: Add 0.5 mL of Tween-80. Vortex until the solution is homogeneous.

-

Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.

-

Storage: Store the final solution protected from light. For short-term storage (1 month), -20°C is recommended. For longer-term storage (up to 6 months), store at -80°C.[1] Always bring the solution to room temperature before administration.[12]

Administration Protocols in Mice

Adherence to proper animal handling and administration techniques is crucial for animal welfare and data integrity.[13][14] All procedures should be approved by the institution's Animal Care and Use Committee (IACUC).

Oral Gavage (PO)

Oral gavage ensures direct and accurate oral dosing.

Materials:

-

Mouse gavage needles (18-20 gauge, flexible or curved with a rounded tip)[15][16]

-

1 mL syringe

-

Prepared AC-262536 dosing solution

Procedure:

-

Animal Restraint: Properly restrain the mouse to immobilize its head and align the head and body vertically. This creates a straight path to the esophagus.[16][17]

-

Measure Tube Length: Before the first use, measure the gavage needle from the tip of the mouse's nose to the last rib to ensure you do not perforate the stomach. Mark the needle.

-

Tube Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate.[15][18] The mouse should swallow the tube as it passes into the esophagus.[16][19] Never force the needle. If resistance is met, withdraw and try again.[15][19]

-

Administer Compound: Once the needle is in place, slowly administer the calculated volume.[17] The maximum recommended volume for oral gavage in mice is 10 mL/kg.[15][18]

-

Withdrawal: Smoothly remove the needle.

-

Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Subcutaneous (SC) Injection

Subcutaneous injection provides a slower, more sustained release compared to other parenteral routes.[13]

Materials:

-

Insulin or tuberculin syringe with a 25-27 gauge needle

-

Prepared AC-262536 dosing solution

Procedure:

-

Animal Restraint: Manually restrain the mouse on a solid surface.[20]

-

Injection Site: The loose skin over the interscapular area (scruff) is the preferred site.[20]

-

Injection: Lift the skin to form a "tent." Insert the needle at the base of the tented skin, parallel to the spine.[12]

-

Aspiration: Gently pull back on the plunger to ensure you have not entered a blood vessel.

-

Administer Compound: Inject the solution to form a small bleb under the skin.

-

Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.[20]

Materials:

-

Tuberculin syringe with a 23-25 gauge needle

-

Prepared AC-262536 dosing solution

Procedure:

-

Animal Restraint: Securely restrain the mouse and tilt its head downwards. This causes the abdominal organs to shift forward, reducing the risk of puncture.[21]

-

Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[21][22]

-

Injection: Insert the needle, bevel up, at a 30-45 degree angle.[23]

-

Aspiration: Pull back the plunger to ensure you have not entered the bowel (green/brown aspirate) or bladder (yellow aspirate).[24]

-

Administer Compound: Slowly inject the solution. The maximum recommended IP volume is 10 mL/kg.[24]

-

Withdrawal and Monitoring: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Caption: General experimental workflow for a preclinical mouse study.

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of your results, every protocol should incorporate self-validating checks.

-

Formulation Validation: Always visually inspect your final dosing solution for clarity and absence of precipitates before each use. If the solution appears cloudy or contains particles, it should not be used.

-

Dosing Accuracy: Before starting a study, practice the chosen administration technique with a vehicle-only solution. For oral gavage, a small amount of a non-toxic dye can be used in a pilot animal to confirm correct placement in the stomach upon necropsy.

-

Animal Welfare Monitoring: Daily monitoring of body weight and clinical signs (e.g., posture, activity, grooming) is a critical feedback mechanism. A weight loss of more than 15-20% or significant adverse clinical signs are humane endpoints and may indicate that the dose is too high or the formulation is causing irritation.

-

Positive and Negative Controls: Always include a vehicle-only control group to account for any effects of the vehicle or the administration procedure itself. When possible, a positive control group (e.g., treated with testosterone) can provide a benchmark for the anabolic and androgenic effects.

By integrating these checks, researchers can have higher confidence in the integrity of their experimental outcomes and ensure the ethical treatment of laboratory animals.

References

- MedchemExpress. (n.d.). AC-262536 | Androgen Receptor Agonist.

-

Wikipedia. (2023, November 13). AC-262,536. Retrieved from [Link]

- Piu, F., Gardell, L. R., Son, T., Schlienger, N., Lund, B. W., Schiffer, H. H., Vanover, K. E., Davis, R. E., Olsson, R., & Bradley, S. R. (2008). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator. Journal of Steroid Biochemistry and Molecular Biology, 109(1-2), 129–137.

- Wang, Y., Li, J., Chen, Z., Wu, W., & He, Z. (2019). Pharmacokinetic/Pharmacodynamic Modeling of Schedule-Dependent Interaction between Docetaxel and Cabozantinib in Human Prostate Cancer Xenograft Models. Molecular Pharmaceutics, 16(5), 2162–2172.

-

ResearchGate. (n.d.). Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator | Request PDF. Retrieved from [Link]

-

MediSearch. (n.d.). AC262 Sarm: Benefits And Side Effects. Retrieved from [Link]

- Caldwell, A. S. L., Eid, S., Kay, C. R., Jimenez, M., McMahon, A. C., Desai, R., Allan, C. M., Smith, J. T., Handelsman, D. J., & Walters, K. A. (2015).

- Cutler, C., Viljanto, M., Taylor, P., Habershon-Butcher, J., & Biddle, S. (2020). Equine metabolism of the selective androgen receptor modulator AC-262536 in vitro and in urine, plasma and hair following oral administration. Drug Testing and Analysis, 12(11-12), 1700–1712.

- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.

- The Mouse in Biomedical Research. (2007).

-

Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

-

Mad Barn. (2020, October 15). Equine metabolism of the selective androgen receptor modulator AC-262536 in vitro and in urine, plasma and hair following oral administration. Retrieved from [Link]

- University of British Columbia Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.

- University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP)

- Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intraperitoneal Injection.

- Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.

-

ResearchGate. (n.d.). The Use of Targeted Mouse Models for Preclinical Testing of Novel Cancer Therapeutics | Request PDF. Retrieved from [Link]

-

Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]

- University of Illinois at Urbana-Champaign. (n.d.).

- University of British Columbia Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.

- University of Florida Animal Care Services. (n.d.). Mouse Intraperitoneal (IP)

- Wang, W., Zhao, W., He, K., & Zhang, R. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. American Journal of Cancer Research, 5(4), 1490–1499.

- Washington State University IACUC. (2021, September 21).

-

ResearchGate. (n.d.). (PDF) Subcutaneous administration of biotherapeutics: Current experience in animal models. Retrieved from [Link]

- The University of Queensland Animal Ethics Committee. (2021, February 3).

- Gao, C., Liu, Y., Li, Y., Wu, H., & Liu, Y. (2021). The design, analysis and application of mouse clinical trials in oncology drug development. Frontiers in Oncology, 11, 762391.

- Salvador, L. A., Larrinaga, G., Cardozo, C. P., & Pires, K. M. P. (2022). Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics. The FASEB Journal, 36(5), e22278.

- Lønholdt Kommunikation. (2018, August 21). IP On Mouse [Video]. YouTube.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medisearch.io [medisearch.io]

- 3. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AC-262,536 - Wikipedia [en.wikipedia.org]

- 6. Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equine metabolism of the selective androgen receptor modulator AC-262536 in vitro and in urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. madbarn.com [madbarn.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 14. az.research.umich.edu [az.research.umich.edu]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. iacuc.wsu.edu [iacuc.wsu.edu]

- 17. ouv.vt.edu [ouv.vt.edu]

- 18. animalcare.ubc.ca [animalcare.ubc.ca]

- 19. research-support.uq.edu.au [research-support.uq.edu.au]

- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 21. research.vt.edu [research.vt.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. uac.arizona.edu [uac.arizona.edu]

- 24. animalcare.ubc.ca [animalcare.ubc.ca]

Unveiling the Neuroscientific Potential of AC-264613: A Guide for Researchers

Foreword: Correcting the Record on AC-264613

Initial interest in this compound may have been linked to the broader class of non-steroidal selective androgen receptor modulators (SARMs) investigated for conditions like androgenic alopecia and muscle wasting.[1][2][3] However, it is imperative to clarify at the outset that This compound is not a SARM . Extensive biochemical and pharmacological profiling has definitively identified this compound as a potent and highly selective agonist of the Protease-Activated Receptor 2 (PAR2).[4][5][6] This guide will therefore focus exclusively on the scientifically validated identity and applications of this compound as a PAR2 agonist within the dynamic field of neuroscience research. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive and technically sound resource to explore the multifaceted roles of PAR2 in the central nervous system (CNS) using this powerful chemical probe.

Section 1: this compound - A Molecular Profile

This compound is a small molecule agonist of PAR2, a G protein-coupled receptor involved in a wide array of physiological and pathological processes.[7] Its significance as a research tool lies in its high potency and selectivity for PAR2, with no significant activity at other PAR subtypes or over 30 other receptors implicated in nociception and inflammation.[4][6] This specificity allows for the precise interrogation of PAR2-mediated signaling pathways in complex biological systems.

Table 1: Key Pharmacological Parameters of this compound

| Parameter | Value | Source |

| Target | Protease-Activated Receptor 2 (PAR2) | [4] |

| Activity | Agonist | [4] |

| pEC50 | 7.5 | [4] |

| Molecular Weight | 400.27 g/mol | [5] |

| Formula | C19H18BrN3O2 | [5] |

A critical characteristic of this compound for neuroscience applications is its ability to cross the blood-brain barrier (BBB).[8][9] This property enables in vivo studies to investigate the central effects of PAR2 activation following systemic administration.

Section 2: The Role of PAR2 in the Central Nervous System

PAR2 is expressed throughout the CNS on various cell types, including neurons and glial cells. Its activation has been linked to a range of neurological processes, making it a compelling target for investigation in both health and disease.

Neuronal Excitability and Signaling

Emerging evidence indicates that PAR2 activation can directly modulate neuronal activity. Studies have shown that this compound impairs action potential firing and induces depolarization in spontaneously firing lateral habenula neurons.[8] This region of the brain is critically involved in the regulation of mood and motivation, suggesting a potential role for PAR2 in affective disorders.

Neuroinflammation and Neuroprotection

The role of PAR2 in neuroinflammation is complex and appears to be context-dependent. Activation of PAR2 can lead to the release of inflammatory mediators.[10] Conversely, there is also strong evidence suggesting a neuroprotective role for PAR2 activation.[9] For instance, this compound has been shown to mimic the neuroprotective properties of classical PAR2 activators in in vitro excitotoxicity assays.[9] This dual role highlights the importance of carefully designed experiments to dissect the specific contributions of PAR2 in different neuropathological models.

Behavior and Cognition

In vivo studies utilizing this compound have begun to shed light on the behavioral consequences of central PAR2 activation. Administration of this compound in mice has been shown to induce depression-like behaviors, such as reduced locomotor activity and sucrose preference.[10][11] Interestingly, these behavioral changes were not accompanied by alterations in anxiety-like behavior or recognition memory.[11] These findings underscore the nuanced role of PAR2 in modulating specific behavioral domains.

Section 3: Experimental Protocols for Neuroscience Research

The following protocols provide a framework for investigating the neuroscientific applications of this compound. Researchers should adapt these protocols based on their specific experimental objectives and in accordance with institutional guidelines for animal care and use.

In Vitro Assessment of Neuroprotection

This protocol outlines a method to assess the potential neuroprotective effects of this compound against excitotoxicity in primary neuronal cultures.

Objective: To determine if this compound can mitigate neuronal cell death induced by an excitotoxic insult (e.g., glutamate or NMDA).

Workflow Diagram:

Caption: Workflow for in vitro neuroprotection assay.

Step-by-Step Protocol:

-

Cell Culture: Plate primary cortical or hippocampal neurons at an appropriate density in 96-well plates. Allow cells to mature for at least 7 days in vitro.

-

Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Replace the existing culture medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO). Incubate for 1-2 hours.

-

Excitotoxic Insult: Prepare a solution of glutamate or NMDA in culture medium. Add the excitotoxin to the wells to induce cell death. The optimal concentration and duration of exposure should be determined empirically.

-

Incubation: Co-incubate the cells with this compound/vehicle and the excitotoxin for the predetermined duration.

-

Assessment of Cell Viability: Following the incubation period, assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with the excitotoxin alone to those pre-treated with this compound.

In Vivo Investigation of Behavioral Effects

This protocol describes a general framework for assessing the behavioral effects of systemically administered this compound in rodents.

Objective: To evaluate the impact of this compound on locomotor activity, anxiety-like behavior, and depressive-like behavior.

Workflow Diagram:

Caption: Workflow for in vivo behavioral assessment.

Step-by-Step Protocol:

-

Animal Acclimation: House male C57BL/6 mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the housing conditions.

-

Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[11]

-

Behavioral Testing Battery: Conduct a battery of behavioral tests at a specified time point post-injection (e.g., 2 hours).[11]

-

Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena.

-

Elevated Plus Maze (EPM): To further assess anxiety-like behavior. Measure the time spent in and the number of entries into the open and closed arms.

-

Forced Swim Test (FST) or Tail Suspension Test (TST): To evaluate depressive-like behavior. Record the duration of immobility.

-

Sucrose Preference Test (SPT): To measure anhedonia, a core symptom of depression. Acclimate animals to two drinking bottles (one with water, one with a sucrose solution) and measure their preference for the sucrose solution before and after drug administration.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the behavioral performance of the this compound-treated group with the vehicle-treated group.

Investigation of Neuroprotective Effects in an Animal Model of Alzheimer's Disease

This protocol provides a conceptual framework for investigating the potential therapeutic effects of this compound in a transgenic mouse model of Alzheimer's disease (AD), such as the 5xFAD model.[9]

Objective: To determine if chronic treatment with this compound can ameliorate pathological hallmarks and cognitive deficits in an AD mouse model.

Signaling Pathway Diagram:

Caption: Hypothesized neuroprotective pathway of this compound in AD.

Step-by-Step Protocol:

-

Animal Model and Treatment: Use a cohort of 5xFAD transgenic mice and wild-type littermates. Begin chronic treatment with this compound or vehicle at an age when pathological changes are known to commence. Administer the compound daily via an appropriate route (e.g., i.p. injection or oral gavage).

-

Cognitive Assessment: At the end of the treatment period, assess cognitive function using a battery of behavioral tests relevant to AD, such as the Morris water maze, Y-maze, or novel object recognition test.

-

Histopathological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Perform immunohistochemical staining to quantify amyloid-beta (Aβ) plaque load and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides using ELISA. Analyze the expression of inflammatory cytokines using qPCR or multiplex assays.

-

Data Analysis: Compare the cognitive performance, Aβ pathology, and neuroinflammatory markers between the vehicle-treated and this compound-treated 5xFAD mice.

Section 4: Concluding Remarks and Future Directions

This compound is a valuable pharmacological tool for elucidating the complex roles of PAR2 in the central nervous system. The protocols outlined in this guide provide a starting point for researchers to investigate its effects on neuronal function, neuroinflammation, and behavior. Future research should aim to further delineate the downstream signaling pathways activated by PAR2 in different neuronal and glial cell types. Moreover, exploring the therapeutic potential of targeting PAR2 with agonists like this compound in a wider range of neurological and psychiatric disorders is a promising avenue for future investigation.

References

-

ResearchGate. (n.d.). This compound impairs action potential firing and induces depolarisation in spontaneously firing lateral habenula neurons. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound reduces sucrose preference but does not affect anxiety-like behaviour or recognition memory. Retrieved from [Link]

-

Cao, X., et al. (2023). Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice. Experimental Neurology, 359, 114271. [Link]

-

MDPI. (2021). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. Retrieved from [Link]

-

Papanicolaou, K. N., et al. (2018). Locally acting ACE‐083 increases muscle volume in healthy volunteers. Journal of Clinical Pharmacology, 58(6), 776-784. [Link]

-

MDPI. (2021). Neuroprotective Effects of Sulforaphane on Cholinergic Neurons in Mice with Alzheimer's Disease-Like Lesions. Retrieved from [Link]

-

Cadena, S. M., et al. (2010). Administration of a soluble activin type IIB receptor promotes skeletal muscle growth independent of fiber type. Journal of Applied Physiology, 109(3), 635-642. [Link]

-

University of Strathclyde. (n.d.). Is PAR2 activation neuroprotective in a mouse model of Alzheimer's Disease? Retrieved from [Link]

-

Moudio, S., et al. (2022). Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines. Psychopharmacology, 239(3), 835-850. [Link]

-

Jayaraman, A., et al. (2014). Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats. Endocrinology, 155(4), 1398-1406. [Link]

-

Lee, J., et al. (2026). Injectable Therapy for Androgenetic Alopecia: A Systematic Review. Dermatologic Surgery. [Link]

-

Dalton, J. T., et al. (2011). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 54(1), 3-17. [Link]

-

Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). This compound | PAR2 agonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Potent and Selective Small-Molecule PAR-2 Agonists. Retrieved from [Link]

-

Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging, 1(1), 121-122. [Link]

-

MacLean, H. E., et al. (2008). Androgen Action via the Androgen Receptor in Neurons Within the Brain Positively Regulates Muscle Mass in Male Mice. Endocrinology, 149(7), 3292-3298. [Link]

-

Pop-Eleches, T. E., et al. (2020). Biochemical Parameters in Cognitive Functions. Journal of Medicine and Life, 13(4), 458-464. [Link]

-

Absci. (2026, January 26). Deep Dive: Inside the HEADline Clinical Trial for Pattern Hair Loss [Video]. YouTube. [Link]

-

Kim, J., et al. (2025). The effects of Dendropanax morbiferus on cognitive function and cerebral cortical thickness: A randomized, double-blind, placebo-controlled trial. Journal of Ginseng Research. [Link]

-

TrialScreen. (2024). A Multi-Centre, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Phase 1 Study to Evaluate the Safety, Tolerability and Pharmacokinetics of OLX72021 in Healthy Males with Androgenetic Alopecia. Retrieved from [Link]

-

Sinclair, R. (2015). Androgenetic alopecia: new insights into the pathogenesis and mechanism of hair loss. International Journal of Dermatology, 54(Suppl 1), 1-6. [Link]

Sources

- 1. Injectable Therapy for Androgenetic Alopecia: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]